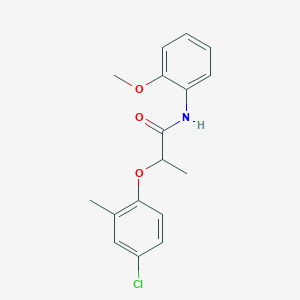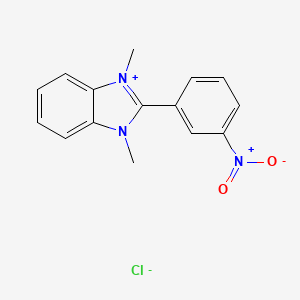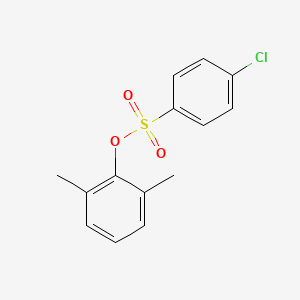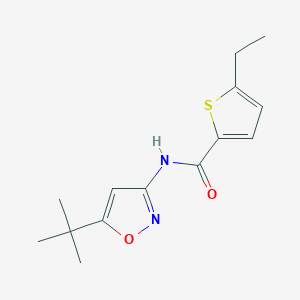![molecular formula C16H29NO B5215110 {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)
{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol, also known as TC-222, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist for the α7 nicotinic acetylcholine receptor, which is a type of receptor that is involved in various physiological and pathological processes. The purpose of
Wirkmechanismus
{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol is a selective agonist for the α7 nicotinic acetylcholine receptor. When it binds to this receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This activation has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration.
Biochemical and Physiological Effects
{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol has been shown to have several biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. It has also been shown to have analgesic effects and to reduce the development of tolerance to opioids in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol for lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows researchers to specifically target this receptor and study its effects on various physiological and pathological processes. However, one limitation of {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol. One direction is to further investigate its potential therapeutic applications for Alzheimer's disease and schizophrenia. Another direction is to study its effects on other physiological and pathological processes, such as inflammation and pain. Additionally, the development of more selective and less toxic analogs of {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol may lead to new insights into the function of the α7 nicotinic acetylcholine receptor and its potential as a therapeutic target.
Synthesemethoden
The synthesis of {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol involves several steps, including the reaction of 2,6,6-trimethyl-1-cyclohexen-1-ylmagnesium bromide with 2-bromoethylpyrrolidine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the resulting alcohol with para-toluenesulfonic acid and methanol. The synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been shown to modulate the activity of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that it may have therapeutic potential for these disorders.
Eigenschaften
IUPAC Name |
[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c1-13-6-4-9-16(2,3)15(13)8-11-17-10-5-7-14(17)12-18/h14,18H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIGVXKYDUBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)


![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)

![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)